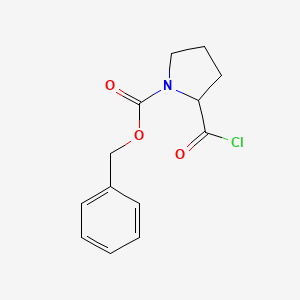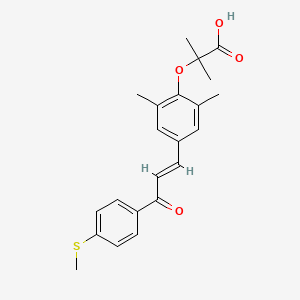
3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine involves deprotection of phthalimide and acetyl groups from a precursor compound . Similarly, the preparation of (R)-1-(1H-indol-3-yl)propan-2-amines is achieved through a five-step sequence, including a modified Nef reaction and condensation with (R)-(+)-2-methyl-2-propanesulfinamids, followed by desulfonation . These methods highlight the intricate procedures required to synthesize specific indole derivatives, which may be adapted for the synthesis of "3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine".
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized using various analytical techniques such as high-resolution mass spectrometry, NMR, and IR spectroscopy . These techniques provide detailed information about the molecular framework, including the arrangement of atoms and the presence of functional groups. The structure of "this compound" would likely be elucidated using similar methods, allowing for a comprehensive understanding of its molecular conformation.
Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions. For example, 3-(aminomethylene)-3H-indoles can react with electrophiles to form substituted indolium salts, which can be hydrolyzed to yield substituted indolecarbaldehydes . Additionally, they can react with active methylene compounds to produce condensation products . These reactions demonstrate the reactivity of indole derivatives and provide a basis for predicting the chemical behavior of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. For instance, the stability of 3-(aminomethylene)-3H-indoles varies with the nature of the substituent, with some forming stable colorless prisms and others readily polymerizing . The solubility, melting point, and reactivity of "this compound" would be determined by its specific functional groups and overall molecular architecture.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Compound Generation
- 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone and its derivatives react with primary amines to produce rearranged amides, leading to β-substituted tryptamines or substituted indole-3-acetic acids. Using bulky primary or secondary amines results in β-aminoketones (Sanchez & Parcell, 1990).
- 3-(1H-indol-3-yl)isoindolin-1-one derivatives synthesized in water under catalyst-free conditions show environmental benefits, hinting at sustainable synthesis methods for related compounds (Chen, Lei, & Hu, 2014).
Pharmacological Potential and Molecular Chemistry
- 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, serves as a starting material for a range of chemical reactions, highlighting the versatility of similar structures in generating diverse compound libraries (Roman, 2013).
- A study discusses the synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines Hydrochloride from ketones, showcasing potential routes for producing enantiomerically pure compounds (Peng et al., 2013).
Material Science and Corrosion Inhibition
- Tertiary amines, including compounds related to 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine, have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion, indicating potential applications in material protection (Gao, Liang, & Wang, 2007).
Biomedical Research and Drug Design
- N-(sulfonamido)alkyl[tetrahydro-1H-benzo[e]indol-2-yl]amines, structurally related to the query compound, have been identified as potent antagonists of the human neuropeptide Y Y5 receptor, highlighting potential in drug discovery (McNally et al., 2000).
Safety and Hazards
The compound has been classified as dangerous, with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
3-(2,3-dihydroindol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUUORGEWIRLJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424334 |
Source


|
| Record name | 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61123-70-4 |
Source


|
| Record name | 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


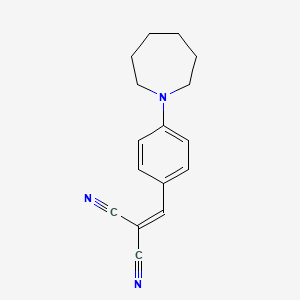
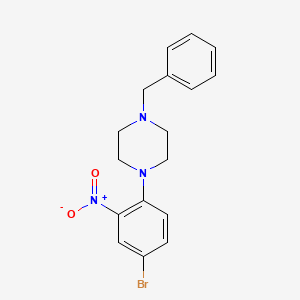


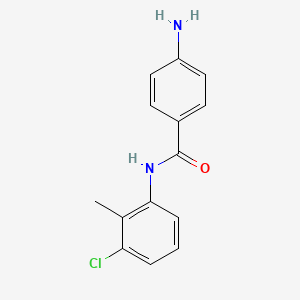
![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)
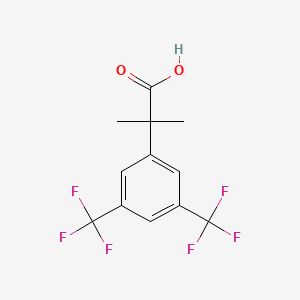

![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B1336267.png)

